RN2PA_RANPI Ranatuerin-2Pa precursor
Description
No information about this compound is found in the provided evidence. Based on general scientific knowledge, Ranatuerin-2Pa is likely an antimicrobial peptide (AMP) precursor derived from amphibians, such as frogs in the Rana genus. These precursors are typically propeptides that undergo post-translational modifications to produce mature AMPs with antimicrobial properties.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFLSTVKNLATNVAGTVIDTIKCKVTGGC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, discusses impurities and derivatives of Ranitidine Hydrochloride, a histamine H2-receptor antagonist unrelated to antimicrobial peptides. For illustrative purposes, the impurities listed in include:
| Compound Name | Structure/Description | Relevance to Query |
|---|---|---|
| Ranitidine complex nitroacetamide | N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide | Unrelated |
| Ranitidine diamine hemifumarate | 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine, hemifumarate salt | Unrelated |
| Ranitidine amino alcohol hemifumarate | [5-[(dimethylamino)methyl]furan-2-yl]methanol | Unrelated |
These compounds are pharmacologically irrelevant to Ranatuerin-2Pa, highlighting the lack of applicable data in the evidence.
Critical Evaluation of Evidence
- (1967) and (2024) are unrelated to peptide biochemistry.
- (2011) focuses on Ranitidine impurities, which are structurally and functionally distinct from amphibian AMP precursors.
- (2009) emphasizes the importance of using authoritative, up-to-date sources , which the provided materials lack for this specific query .
Recommendations for Further Research
To address the query effectively, consult:
Specialized databases (e.g., UniProt, PubMed) for peer-reviewed studies on Ranatuerin-2Pa.
Comparative analyses of amphibian AMP precursors (e.g., Ranatuerin-2, Esculentin) in terms of:
- Sequence homology
- Antimicrobial activity spectra
- Structural motifs (e.g., α-helical regions, disulfide bonds)
Recent reviews on AMP biosynthesis and evolution in amphibians.
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